molecular formula C8H19NO B13312405 2-Ethoxy-3-methylpentan-1-amine

2-Ethoxy-3-methylpentan-1-amine

Cat. No.: B13312405
M. Wt: 145.24 g/mol
InChI Key: URWLOSDWCJVNFB-UHFFFAOYSA-N
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Description

2-Ethoxy-3-methylpentan-1-amine is an organic compound with the molecular formula C8H19NO It is a primary amine, characterized by the presence of an ethoxy group and a methyl group attached to a pentane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-Ethoxy-3-methylpentan-1-amine is through the Williamson ether synthesis. This involves the reaction of an alkoxide ion with an alkyl halide. For instance, ethanol can be used to obtain the alkyl halide, while 3-methylpentan-2-ol provides the alkoxide ion . The reaction typically proceeds under basic conditions, often using sodium or potassium hydroxide as the base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-3-methylpentan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like halides (Cl-, Br-) or other alkoxide ions can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

2-Ethoxy-3-methylpentan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex amines and other nitrogen-containing compounds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It may serve as an intermediate in the production of drugs that target specific biological pathways.

    Industry: The compound is used in the manufacture of specialty chemicals, including surfactants and polymers.

Mechanism of Action

The mechanism by which 2-Ethoxy-3-methylpentan-1-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The ethoxy and methyl groups can influence the compound’s binding affinity and specificity for its molecular targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    2-Ethoxy-4-methylpentan-1-amine: Similar structure but with the methyl group at a different position.

    3-Ethoxy-2-methylpentan-1-amine: Another isomer with the ethoxy and methyl groups swapped.

    2-Methoxy-3-methylpentan-1-amine: Contains a methoxy group instead of an ethoxy group.

Uniqueness

2-Ethoxy-3-methylpentan-1-amine is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific synthetic applications and research studies.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-ethoxy-3-methylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-4-7(3)8(6-9)10-5-2/h7-8H,4-6,9H2,1-3H3

InChI Key

URWLOSDWCJVNFB-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(CN)OCC

Origin of Product

United States

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